molecular formula C19H23N3O3S2 B2824990 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 2034545-35-0

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No. B2824990
CAS RN: 2034545-35-0
M. Wt: 405.53
InChI Key: WNZBFORJEPVNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated innovative synthesis methods for compounds with similar benzothiazole and thiadiazole cores, employing techniques such as carbodiimide condensation catalysis and reactions with various reagents to produce derivatives with potential biological activities. These synthesis routes are characterized by their efficiency, yielding novel compounds that are identified through comprehensive analytical techniques including IR, NMR, and X-ray crystallography P. Yu et al., 2014 Matloob Ahmad et al., 2012.

Biological Activities

Several studies have synthesized benzothiazole derivatives to evaluate their antitumor and antioxidant activities. These compounds have shown promising results in vitro against human tumor cell lines and possess moderate to significant radical scavenging activity. The structural diversity of these molecules allows for a broad investigation of their pharmacological potential, highlighting their relevance in the development of new therapeutic agents L. Yurttaş et al., 2015 Sana Aslam et al., 2014.

Antioxidant and Antitumor Evaluation

Compounds with thiadiazole and benzothiazole scaffolds have been evaluated for their antioxidant and antitumor properties, presenting a potential for further modification and optimization in drug development. These evaluations are crucial in identifying new molecules that could lead to effective treatments for various diseases, including cancer and conditions caused by oxidative stress M. Duran et al., 2012.

Molecular Docking Studies

Molecular docking studies on similar compounds have been conducted to understand their mechanism of action, particularly targeting specific enzymes or receptors. These studies help in predicting the binding affinity and activity of novel compounds, guiding the design of more potent and selective agents for therapeutic applications S. Holota et al., 2021.

properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-13(2)26-16-8-5-14(6-9-16)11-19(23)20-15-7-10-17-18(12-15)22(4)27(24,25)21(17)3/h5-10,12-13H,11H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZBFORJEPVNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.